5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, pyridine, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and thiophene derivatives, such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
- 2-substituted thiophene frameworks like suprofen and articaine
Uniqueness
What sets 5-fluoro-2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which can confer specific properties such as enhanced binding affinity or selectivity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-23-15-5-4-14(18)9-16(15)25(21,22)20-10-12-3-2-7-19-17(12)13-6-8-24-11-13/h2-9,11,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORLFGFJAQUHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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